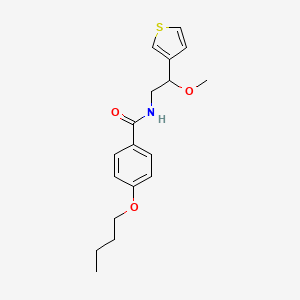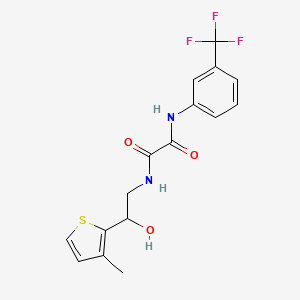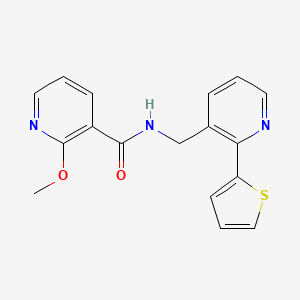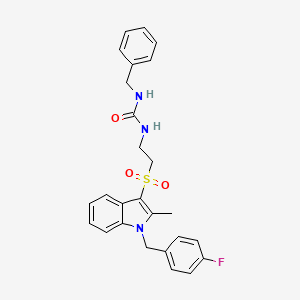![molecular formula C16H23N3O4 B2600994 Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate CAS No. 1022100-71-5](/img/structure/B2600994.png)
Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate (EEPC) is a compound with the molecular formula C16H23N3O4 and a molecular weight of 321.377 . It has gained significant attention in academic and industrial research in recent years.
Synthesis Analysis
The synthesis of piperazine derivatives, such as EEPC, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Structural and Chemical Characterization
- Crystal Structure Analysis : A study by Faizi et al. (2016) investigated the crystal structure of a related compound, providing insights into the conformation of the molecules and the intermolecular interactions within the crystal lattice. This research highlights the compound's potential for further modification and application in material science and drug design (Faizi, Ahmad, & Golenya, 2016).
Synthetic Methodologies and Derivatives
- Microwave-Assisted Synthesis : Innovative synthetic approaches for creating derivatives of piperazine compounds, which could include Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate, have been explored. Microwave-assisted synthesis offers a rapid and efficient method for the preparation of these compounds, potentially enhancing their application in pharmaceuticals and materials science (Milosevic et al., 2015).
Biological Evaluation and Activity
Antimicrobial Activity : Research by Patel et al. (2007) on amide derivatives of quinolone, which shares structural similarities with Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate, demonstrated significant antibacterial activities. This suggests potential for the compound in developing new antimicrobial agents (Patel, Patel, & Chauhan, 2007).
Neuroprotective Applications : A novel compound, SP-04, designed for Alzheimer's disease treatment, incorporates a structure similar to Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate. This compound has shown promising results in inhibiting acetylcholinesterase activity and offering neuroprotection, indicating potential applications of similar compounds in neurodegenerative disease treatment (Lecanu et al., 2010).
properties
IUPAC Name |
ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-3-22-14-7-5-13(6-8-14)17-15(20)18-9-11-19(12-10-18)16(21)23-4-2/h5-8H,3-4,9-12H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRWJWCZRXYRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2600913.png)
![(Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate](/img/structure/B2600914.png)
![2-Ethyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2600915.png)
![6-[2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2600916.png)

![Ethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2600922.png)
![methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2600925.png)




![4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2600933.png)
